Fprf amide

Description

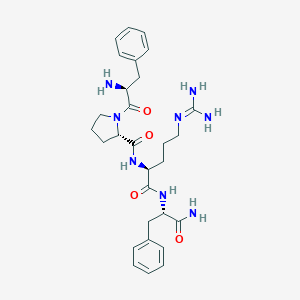

Structure

2D Structure

Properties

CAS No. |

114892-66-9 |

|---|---|

Molecular Formula |

C29H40N8O4 |

Molecular Weight |

564.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H40N8O4/c30-21(17-19-9-3-1-4-10-19)28(41)37-16-8-14-24(37)27(40)35-22(13-7-15-34-29(32)33)26(39)36-23(25(31)38)18-20-11-5-2-6-12-20/h1-6,9-12,21-24H,7-8,13-18,30H2,(H2,31,38)(H,35,40)(H,36,39)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |

InChI Key |

SXWIQIQBTASPHK-ZJZGAYNASA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

sequence |

FPRF |

Synonyms |

FPRF amide FPRF-amide Phe-Pro-Arg-Phe-amide Phe-Pro-Arg-Phe-NH2 phenylalanyl-prolyl-arginyl-phenylalaninamide |

Origin of Product |

United States |

Biological Roles and Physiological Modulations of Fmrfamide

Neural and Neuroendocrine Regulation

FMRFamide and its related peptides are extensively expressed throughout the central nervous system (CNS) and are crucial modulators of neuronal activity. ekb.egresearchgate.netfrontiersin.org Their broad distribution underscores their involvement in a wide array of biological functions, encompassing pain modulation, cardiovascular control, and various neuroendocrine processes. frontiersin.orgnih.govekb.egresearchgate.net

Control of Reproduction and Reproductive Function

FMRFamide-like peptides play significant roles in regulating reproductive processes across diverse species. In insects, FaLPs are known to influence contractile activity within both male and female reproductive systems. ijbs.comnih.govijbs.comnih.gov

In mollusks, FMRFamide and related peptides are integral to the control of reproduction. frontiersin.orgmdpi.com Specifically, in Octopus vulgaris, FMRFamide has been shown to inhibit the activity of the optic gland, a key endocrine organ involved in regulating sexual maturity. frontiersin.orgresearchgate.netkuleuven.be Research on the cuttlefish, Sepia pharaonis, suggests that FMRFamide may contribute to the regulation of reproductive activity, potentially by directly controlling spawning through its influence on oocyte transport within the oviduct. frontiersin.orgmdpi.com Furthermore, in the nematode Caenorhabditis elegans, FMRFamide-like peptides have been identified as vital regulators of reproductive functions. mdpi.comfrontiersin.org

Modulation of Food Intake and Metabolism

FMRFamide-like peptides are implicated in the intricate regulation of energy balance and feeding behavior. bioscientifica.comfrontiersin.orgbioscientifica.com Studies in Drosophila melanogaster have revealed that dietary cysteine can increase the production of FMRFamide (FMRFa). nih.govresearchgate.net Enhanced FMRFa activity, mediated through its cognate receptor (FMRFaR), simultaneously promotes energy expenditure and suppresses food intake, collectively contributing to a reduction in body fat. nih.govresearchgate.net Mechanistically, FMRFa signaling enhances lipolysis by increasing the activity of protein kinase A (PKA) and lipase (B570770) in the fat body. nih.govresearchgate.net Additionally, it suppresses appetitive perception in sweet-sensing gustatory neurons, thereby reducing food intake. nih.govresearchgate.net

Cardiovascular System Regulation

FMRFamide was initially recognized for its potent cardioacceleratory action on the heart of the bivalve mollusk Macrocallista nimbosa. ijbs.comnih.govbioscientifica.com Beyond mollusks, FMRFamide-like peptides (FaLPs) are known to regulate the circulatory system in crustaceans. ijbs.comnih.gov The specific cardioregulatory effects of FMRFamides can vary depending on the insect species, the precise amino acid sequence of the FMRFamide analogue, and the applied concentrations. ijbs.com

For instance, research on the stick insect Baculum extradentatum showed FMRFamide-like immunoreactivity in nerve branches that project to the heart. ijbs.com In the mosquito larva A. gambiae, FMRFamide injection led to an increase in heart rate. ijbs.com In the gastropod Busycon canaliculatum, low concentrations of FMRFamide were observed to increase cardiac output by accelerating the heart rate. uri.edu Studies on the snail Helix aspersa have identified FMRFamide and related cardioactive peptides in various tissues, including the brain, visceral nerve trunk, aorta, and heart, suggesting their roles as both neurotransmitters and neurohormones within the cardiovascular system. nih.gov In mammals, RFamide peptides, which are related to FMRFamide, are also involved in the regulation of the cardiovascular system. frontiersin.orgekb.egfrontiersin.org

Influence on Nociception and Pain Pathways

FMRFamide-related peptides are significant modulators of nociception and pain pathways. frontiersin.orgekb.egresearchgate.netfrontiersin.orgmdpi.com In Caenorhabditis elegans, FMRFamide-like peptides, such as FLP-14, are crucial for sustaining nociceptive responses to repeated noxious stimuli, acting as neuromodulators within the pain pathway. plos.org

Mammalian RF-amide peptides and their receptors are involved in modulating nociception under both basal and chronic pain conditions. frontiersin.org They can also influence the analgesic effects of opiates. frontiersin.org Neuropeptide FF (NPFF), a mammalian RFamide peptide, plays a role in adaptive processes that counteract the effects of opioids and can contribute to the development of opioid-induced hyperalgesia and tolerance. frontiersin.org An increase in NPFF-like immunoreactivity has been observed in the brain and spinal cord during chronic or acute morphine treatment, highlighting its key role in these processes. frontiersin.org FMRFamide itself has been shown to attenuate morphine antinociception and stress-induced antinociception. researchgate.net Furthermore, neuropeptidergic systems, including those related to FMRFamide, contribute to the regulation of nociception in Drosophila. nih.govelifesciences.org

Involvement in Stress Responses

FMRFamide-like peptides are active participants in an organism's responses to stress. ijbs.comnih.govmdpi.com In Drosophila, FMRFamide signaling promotes an adaptive increase in sleep following exposure to various stressors, such as heat stress or infection with Serratia marcescens. nih.govnih.gov Mutants deficient in FMRFamide or its receptor (FR) exhibit reduced recovery sleep in response to heat stress and diminished sleep responses following infection, which can lead to a faster succumbing to the infection. nih.govnih.gov These findings suggest that FMRFamide neuropeptide signaling represents an ancient and conserved mechanism for regulating recovery sleep in response to cellular stress. nih.govnih.gov

In Caenorhabditis elegans, the loss-of-function of the flp-18 precursor gene, which encodes FMRFamide-like peptides, impairs the formation of the arrested dauer developmental stage, a condition typically induced by stress. frontiersin.org Additionally, FMRFamide has been shown to inhibit nitric oxide (NO) production under immune stress in Sepiella japonica. frontiersin.org This inhibitory effect serves as a feedback regulation mechanism, helping to protect the host from excessive immune cytotoxicity during the late stages of an immune response. frontiersin.org

Regulation of Sleep/Wake Cycles

FMRFamide-like peptides are involved in the regulation of circadian rhythms, influencing locomotor activity and mediating phase changes in response to environmental cues. ijbs.comnih.govijbs.com They also contribute to the modulation of sleep in insects. ijbs.comnih.govijbs.com

In the cockroach Leucophaea maderae, injections of FMRFamide and a related peptide, Pea-FMRFa-7 (DRSDNFIRF-NH2), induced time-dependent phase-shifts in locomotor activity rhythms. researchgate.net This evidence suggests a role for various FMRFamide-related peptides in controlling circadian locomotor activity rhythms in this species. researchgate.net In Drosophila, FMRFamide signaling specifically promotes stress-induced sleep, highlighting its role in the sleep/wake cycle under challenging conditions. nih.govnih.gov

Diverse Physiological Actions Across Phyla

FMRFamide and its related peptides exhibit a wide range of physiological actions, reflecting their conserved importance throughout evolution. Their functions span from regulating basic physiological processes like cardiac activity and muscle contraction to influencing complex behaviors such as feeding and reproduction researchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org.

Invertebrate Systems: Mollusks, Annelids, Nematodes

FMRFamide-like peptides constitute the largest known family of neuropeptides in invertebrates, with extensive research highlighting their multifaceted roles frontiersin.org.

Mollusks: In mollusks, where FMRFamide was first identified, it plays a significant role in modulating cardiac output and neuronal activity sdbonline.orgoup.comfrontiersin.org. It can induce rhythmical activity in quiescent bivalve hearts and augment the force and frequency of contraction in beating hearts oup.com. FMRFamide also regulates evoked muscle tension and modulates synaptic transmission sdbonline.orgresearchgate.net. In the snail Helix aspersa and the marine snail Aplysia, FMRFamide elicits a fast excitatory depolarizing response by directly activating an amiloride-sensitive Na+ channel, termed FMRFamide-activated Na+ channel (FaNaCh) researchgate.netsdbonline.org. Beyond cardioregulation, FaRPs in gastropods are involved in movement, feeding, defecation, and reproduction, including the control of egg-laying behavior in species like Aplysia californica and Lymnaea stagnalis researchgate.netfrontiersin.orgmnhn.fr. In cephalopods, FMRFamide influences chromatophore muscle contraction, which is crucial for body coloration patterning mnhn.frbiologists.com. It has also been shown to have a secretagogue effect on amylase secretion in the scallop Pecten maximus frontiersin.orgmnhn.fr.

Annelids: Authentic FMRFamide has been identified in annelids, sharing its presence with mollusks, which are phylogenetically grouped as Lophotrochozoa hawaii.edudiva-portal.orgoup.com. FMRFamide-like peptides are found in various annelid species, and their involvement in physiological processes, including osmoregulation, has been noted researchgate.netoup.com.

Nematodes: The phylum Nematoda exhibits a highly complex FMRFamide-like peptide (FLP) system, with over 70 FLPs predicted in Caenorhabditis elegans alone frontiersin.org. These peptides are widely expressed throughout the nervous system, including interneurons, sensory neurons, and motor neurons frontiersin.org. FLPs are intimately involved in a broad spectrum of biological processes in nematodes, such as feeding, cardiovascular function, water homeostasis, energy balance, reproduction, and neuromodulation frontiersin.org. For instance, FLP-13 acts directly on pharyngeal muscle, while FLP-8 influences feeding behavior via the pharyngeal neuronal circuit in C. elegans frontiersin.org. In the parasitic nematode Ascaris suum, FMRFamide-related neuropeptides can hyperpolarize muscle membranes and induce sustained flaccid paralysis sdbonline.org.

| Invertebrate Phylum | Key Physiological Actions of FMRFamide/FLPs | Specific Examples/Findings |

|---|---|---|

| Mollusks | Cardioregulation, neuronal modulation, muscle tension, reproduction, osmoregulation, amylase secretion, chromatophore control. | Cardioexcitatory in Macrocallista nimbosa oup.com; activates amiloride-sensitive Na+ channel (FaNaCh) in Helix aspersa sdbonline.org; modulates egg-laying in Aplysia californica frontiersin.org; controls chromatophore muscles in cephalopods mnhn.fr. |

| Annelids | General physiological processes, osmoregulation. | Presence of authentic FMRFamide hawaii.eduoup.com; involved in osmoregulation researchgate.net. |

| Nematodes | Feeding behavior, cardiovascular function, water homeostasis, energy balance, reproduction, neuromodulation, locomotory activity. | Over 70 FLPs in C. elegans frontiersin.org; FLP-13 acts on pharyngeal muscle frontiersin.org; FLP-8 modulates pharyngeal neuronal circuit frontiersin.org; induces flaccid paralysis in Ascaris suum sdbonline.org. |

Vertebrate Systems: Rodents, Non-mammalian Models

While FMRFamide itself is less common in mammals, its related peptides, often termed RFamide peptides, play significant roles, sharing physiological properties with invertebrate FaLPs nih.govbiologists.com.

Rodents (Mammals): In mammals, FMRFamide-related peptides, such as Neuropeptide FF (NPFF), Neuropeptide AF (NPAF), and Neuropeptide SF (NPSF), are widely distributed in the central nervous system ekb.eg. They are involved in pain modulation, exhibiting anti-analgesic properties and anti-opiate effects wikipedia.orgsdbonline.orgsdbonline.orgekb.eg. These peptides also play roles in cardiovascular regulation and neuroendocrine functions ekb.eg. Research in rats has shown that FMRFamide can prolong immobility, potentially by modulating neurotransmitter release like 5-hydroxytryptamine and norepinephrine (B1679862) sdbonline.org. It has also been observed to have anxiolytic-like effects and to antagonize apomorphine-induced climbing behavior in mice, suggesting involvement in psychosis models sdbonline.org.

Non-mammalian Models:

Insects (e.g., Drosophila melanogaster, Locusts, Mosquitoes): FMRFamide-like peptides (FaLPs) are pivotal in regulating various physiological processes, including behavior, reproduction, and homeostasis nih.govijbs.com. They modulate muscle activity by influencing Ca2+ influx nih.govijbs.com. Historically, their primary function was myostimulatory activity nih.govijbs.com. FaLPs are also implicated in regulating circadian rhythms, affecting locomotor activity and phase changes in response to environmental cues nih.govijbs.com. During reproduction, they influence contractile activity in both male and female reproductive systems nih.govijbs.com. Other functions include diapause induction, sleep modulation, and flight regulation nih.govijbs.com. For example, in Drosophila, the FMRFa peptide TPAEDFMRFa increases muscle performance sdbonline.org. In locusts, FMRFamide and related peptides modulate the twitch tension of the extensor-tibiae muscle by stimulating the slow excitatory motor neuron ijbs.com.

Crustaceans (e.g., Crayfish): FaLPs regulate the circulatory system, stomatogastric nervous system, and muscle contractions nih.govresearchgate.net. In crayfish (Procambarus clarkii), specific neuropeptides like NF1 and DF2 increase the rate and amplitude of spontaneous cardiac contractions and enhance excitatory junctional potentials (EJPs) in deep abdominal extensor muscles biologists.com. These effects are dose-dependent, and the heart shows higher sensitivity compared to neuromuscular synapses biologists.com.

Amphibians (e.g., Xenopus laevis): FMRFamide immunoreactive components have been detected in the extrabulbar olfactory system and nervus terminalis during ontogenesis, suggesting a role in nervous system development nih.gov.

Fish: Physiological actions of PrRP and PrRP2 (mammalian RFamide peptide homologs) appear to overlap in non-mammalian vertebrates like teleosts, and studies in these models contribute to discovering new roles for RF-amide peptides nih.govresearchgate.net.

| Vertebrate Model | Key Physiological Actions of FMRFamide/RFamides | Specific Examples/Findings |

|---|---|---|

| Rodents (Mammals) | Pain modulation (anti-analgesic, anti-opiate), cardiovascular regulation, neuroendocrine functions, anxiolytic-like effects, psychosis models. | Neuropeptide FF (NPFF) family ekb.eg; anti-opiate effects wikipedia.orgsdbonline.orgekb.eg; modulates 5-hydroxytryptamine and norepinephrine sdbonline.org; anxiolytic-like effects in rats sdbonline.org. |

| Insects | Muscle activity modulation, circadian rhythms, reproduction, diapause induction, sleep, flight regulation, neuromuscular junction modulation. | Increases muscle performance (Drosophila) sdbonline.org; modulates twitch tension in locusts ijbs.com; influences contractile activity in reproductive systems nih.govijbs.com. |

| Crustaceans | Circulatory system, stomatogastric nervous system, muscle contractions. | Increases heart rate and EJP amplitudes in crayfish (Procambarus clarkii) biologists.com. |

| Amphibians | Nervous system development. | FMRFamide immunoreactivity in Xenopus laevis nervous system during ontogenesis nih.gov. |

Emerging Biological Functions and Pathways

Recent research continues to uncover novel biological functions and the underlying pathways of FMRFamide and its related peptides. In Drosophila, dietary cysteine has been shown to increase the production of FMRFamide, which then promotes energy expenditure and suppresses food intake through its cognate receptor (FMRFaR) sdbonline.org. This signaling pathway promotes lipolysis in the fat body by increasing PKA and lipase activity, and suppresses appetitive perception in sweet-sensing gustatory neurons sdbonline.org. Similar mechanisms involving neuropeptide FF (NPFF) signaling, a mammalian RFamide peptide, have been observed in mice sdbonline.org.

FMRFamide-like peptides have also been found to enhance voltage-gated calcium currents to elicit muscle contraction in human parasites like Schistosoma mansoni plos.org. This contraction mechanism requires Ca2+ influx through sarcolemmal voltage-operated Ca2+ channels (VOCCs) and involves a protein kinase C (PKC) pathway plos.org.

Furthermore, FMRFamide-like molecules appear early during embryonic development in some invertebrates, suggesting their involvement as pre-nervous growth signals in regulating basic neuronal cell behaviors researchgate.net. In Drosophila, specific genes like Mcm5 have been identified to play a highly specific role in the specification of Tv4/FMRFa neurons, highlighting their importance in neural development sdbonline.org. Studies also indicate that FMRFamide-like peptides can modulate metamorphosis, growth, and larval movement across various phyla hawaii.edu.

Molecular Mechanisms of Fmrfamide Action

Intracellular Signaling Pathways

MAPK Signaling Pathways (ERK1/2, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK, are crucial for transducing extracellular signals into intracellular responses, regulating processes such as cell growth, differentiation, and stress responses. sinobiological.comopenrheumatologyjournal.com

Research on FMRFamide's interaction with these pathways has yielded varied findings depending on the cellular context and receptor type. In PC-12 cells stably expressing rat Neuropeptide FF (NPFF1) receptors, FMRFamide, while activating NPFF1 receptors to inhibit adenylyl cyclase activity, showed no discernible effects on MAPK pathways, specifically ERK1/2 and p38 MAPK. nih.gov

However, in Aplysia, a different interaction has been observed. FMRFamide-induced long-term depression (LTD) is associated with the activation of p38 MAPK. nih.gov Furthermore, FMRFamide has been shown to inhibit basal ERK activity via p38 MAPK. nih.gov This suggests a regulatory interplay where FMRFamide can modulate ERK activity, potentially placing inhibitory constraints on processes like memory formation by influencing serotonin-induced ERK phosphorylation. nih.gov In lymphocytes, FMRFamide has been linked to the activation of p38 MAPK. researchgate.net

The observed effects of FMRFamide on MAPK pathways are summarized in the table below:

| Pathway Component | Observed Effect of FMRFamide | Cellular/Organismal Context | Source |

| ERK1/2 | No effect | PC-12 cells (rat NPFF1 receptors) | nih.gov |

| ERK1/2 | Inhibition (via p38 MAPK) | Aplysia (basal and serotonin-induced phosphorylation) | nih.gov |

| p38 MAPK | Activation | Aplysia (LTD induction) | nih.gov |

| p38 MAPK | Activation | Lymphocytes | researchgate.net |

| p38 MAPK | No effect | PC-12 cells (rat NPFF1 receptors) | nih.gov |

Akt Pathway Modulation

The Akt (Protein Kinase B) pathway, often activated downstream of phosphatidylinositol 3-kinase (PI3K), is a critical signaling cascade involved in cell survival, growth, proliferation, and metabolism. genome.jp

Similar to MAPK pathways, the influence of FMRFamide on the Akt pathway appears to be context-dependent. In PC-12 cells expressing rat NPFF1 receptors, FMRFamide did not exhibit any effects on the PI3K/Akt pathway. nih.gov While PI3K, an upstream activator of Akt, is noted in the context of the Drosophila FMRFamide gene, a direct modulatory role of FMRFamide on the Akt pathway in this context was not explicitly detailed in the provided information. sdbonline.org

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in immune responses, inflammation, and cell survival. frontiersin.orgnih.gov

FMRFamide has been reported to influence NF-κB signaling, particularly in immune contexts. An inhibitory effect of FMRFamide on nitric oxide (NO) production during immune responses was observed, which was associated with an increase in NF-κB activity in lymphocytes. researchgate.net This suggests a complex role where FMRFamide's modulation of NF-κB may contribute to its physiological effects, potentially influencing inflammatory processes.

NGF/TrkA/Akt/GSK3β Pathway

The Nerve Growth Factor (NGF)/Tropomyosin Receptor Kinase A (TrkA) pathway is fundamental for neuronal survival, differentiation, and growth. nih.govmdpi.comsinobiological.comfrontiersin.org This pathway typically involves the activation of TrkA by NGF, leading to downstream signaling through cascades such as PI3K/Akt and MAPK. nih.govmdpi.comsinobiological.com Specifically, Akt activation, often through PI3K, plays a crucial role in cell survival by phosphorylating and inhibiting pro-apoptotic proteins, including Glycogen Synthase Kinase 3 beta (GSK3β). nih.gov While the NGF/TrkA/Akt/GSK3β pathway is well-characterized for its role in neurotrophic signaling, direct research findings explicitly linking FMRFamide to the modulation of this specific pathway were not identified in the provided search results.

Enzymatic Degradation and Metabolism

The biological activity of FMRFamide and its related peptides is tightly regulated by their synthesis and subsequent enzymatic degradation.

Role of Fatty Acid Amide Hydrolase (FAAH) in Peptide Catabolism

Fatty Acid Amide Hydrolase (FAAH) is an enzyme belonging to the amidase family, primarily known for catalyzing the intracellular breakdown of various bioactive fatty acyl amides, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). nih.gov These substrates are structurally distinct from FMRFamide, which is a neuropeptide.

While FAAH plays a significant role in the metabolism of lipid-derived signaling molecules, direct evidence from the provided search results indicating that FAAH specifically catabolizes FMRFamide or FMRFamide-related peptides is not available. Studies on the degradation of FMRFamide-related peptides, such as myosuppressins in aphids, have implicated other enzymes like carboxypeptidase-like proteases, aminopeptidases, and cathepsin L. researchgate.net The increased potency of FMRFamide peptidomimetics has been linked to enzyme resistance, with Leucyl Aminopeptidase being mentioned in this context. nih.gov

Other Amidase Signature (AS) Family Enzymes

Beyond FAAH, other enzymes contribute to the processing and degradation of FMRFamide and its related peptides. The formation of amidated FMRFamide-like peptides requires specific enzymes, including peptidylglycine α-hydroxylating mono-oxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). hawaii.edu These enzymes are crucial for the post-translational modification that results in the active, amidated form of the peptides.

For the catabolism of FMRFamide-related peptides, various proteases have been identified. For instance, aphid gut enzymes, including carboxypeptidase-like proteases, aminopeptidases, and cathepsin L, are involved in the degradation of myosuppressins. researchgate.net The resistance of synthetic FMRFamide analogs to enzymatic breakdown, potentially by enzymes like Leucyl Aminopeptidase, can enhance their biological potency. nih.gov This highlights the diverse enzymatic machinery involved in regulating the bioavailability and activity of FMRFamide and its analogs.

Structure Activity Relationship Sar Studies of Fmrfamide and Analogs

Core Amide Motif Importance

The C-terminal amide motif is consistently highlighted as a critical determinant for the biological activity of FMRFamide and its related peptides. Research on molluscan muscle preparations has demonstrated that the C-terminal amide is crucial for FMRFamide-like activity across various systems nih.govresearchgate.net. For instance, C-terminal amidation is essential for the cardiostimulatory action observed with FMRFamides ijbs.com. Studies comparing FMRFamide with its free acid counterpart, FMRF-OH, revealed a drastic reduction in activity for the latter, with FMRF-OH retaining only approximately 1/100th of FMRFamide's activity nih.gov. This underscores the necessity of the C-terminal amidation for potent biological effects. Furthermore, within the broader RFamide peptide family, the amidated C-terminal fragment is considered essential for interaction with all cognate receptors nih.govmdpi.com. Deamidation or even subtle local side-chain substitutions within the RF-amide moiety typically lead to a complete or partial loss of activity and/or receptor affinity researchgate.netresearchgate.net. The C-terminal amidated phenylalanine residue of FMRFamide has been shown to make important contacts within the binding pocket of FMRFamide-gated sodium channels (FaNaCs) d-nb.info.

Critical Residues and Functional Regions

The FMRFamide sequence (Phe-Met-Arg-Phe-NH₂) contains specific amino acid residues and regions that are indispensable for its function.

As detailed above, the C-terminal amide moiety (specifically the Phe-NH₂) is paramount for FMRFamide's biological activity. Its presence ensures high affinity and functional activity, with its removal or modification leading to significant reductions in potency or complete inactivity nih.govresearchgate.netresearchgate.net. This highlights the C-terminal dipeptide, RFamide, as a core message component critical for receptor interaction researchgate.net.

The arginine residue at position 3 (Arg3) within the FMRFamide sequence is consistently identified as critical for its biological activity. Studies on various molluscan muscle preparations have shown that Arg3 is indispensable for FMRFamide-like activity nih.govresearchgate.net. This emphasizes the importance of the Arg-Phe-NH₂ (RFamide) motif as the most crucial part of the peptide for receptor activation nih.gov. The integrity of this C-terminal dipeptide, including the Arg3 residue, is fundamental for high affinity binding and subsequent biological activity researchgate.net.

While the C-terminus is critical for core activity, the N-terminal segments of FMRFamide and its analogs play a significant role in modulating potency and specificity. Analogs with N-terminal extensions or conservative substitutions at the Phe1 or Met2 positions can retain potency comparable to FMRFamide nih.gov. Interestingly, amidation of the N-terminus has been observed to increase the potency of FMRFamide-like peptides ijbs.com. The N-terminal structure is also significant for the cardioregulatory actions of FaLPs, with extended forms like YGGFMRFamide demonstrating greater potency than FMRFamide itself ijbs.com.

Detailed research findings from amino acid substitution studies highlight the specific roles of individual residues in FMRFamide and its related peptides. Alanine (B10760859) scanning mutagenesis, where each residue is systematically replaced by alanine, has been instrumental in identifying critical amino acids. For instance, in YIRFamide, alanine substitutions at positions 1, 2, 3, and 4 resulted in inactive peptides, while Ala1, Ala2, and Ala3 substitutions in RYIRFamide led to much reduced potencies nih.gov.

Effects of Amino Acid Substitutions on YIRFamide Activity

| Analog (Substitution) | Effect on Myoactivity (EC₅₀) | Reference |

| YIRFamide | 4 ηM (Potent) | nih.gov |

| Ala1 YIRFamide | Inactive | nih.gov |

| Ala2 YIRFamide | Inactive | nih.gov |

| Ala3 YIRFamide | Inactive | nih.gov |

| Ala4 YIRFamide | Inactive | nih.gov |

| Thr1 YIRFamide | Greatly reduced potency | nih.gov |

| Arg1 YIRFamide | Greatly reduced potency | nih.gov |

| FIRFamide | 100 ηM | nih.gov |

| WIRFamide | 0.5 ηM | nih.gov |

| YLRFamide | 10 ηM | nih.gov |

| YFRFamide | 1 ηM | nih.gov |

| YMRFamide | 3 ηM | nih.gov |

| YVRFamide | 200 ηM (Greatly reduced) | nih.gov |

| YIRYamide (Phe4→Tyr4) | Greatly lowered potency | nih.gov |

Substitution of the N-terminal Tyr1 residue of YIRFamide with non-aromatic amino acids like threonine or arginine significantly reduced its potency. Conversely, replacement with other aromatic amino acids such as phenylalanine (FIRFamide) or tryptophan (WIRFamide) yielded myoactive peptides, with WIRFamide showing even higher potency nih.gov. The activity of YIRFamide analogs where Ile2 was replaced by Leu, Phe, or Met was not significantly altered, but a valine substitution (YVRFamide) drastically reduced activity nih.gov. Similarly, replacing Phe4 with Tyr4 in YIRFamide (YIRYamide) also resulted in a substantial loss of potency nih.gov.

Truncated analogs of FMRFamide-related peptides generally exhibit diminished or absent activity. For example, FRFamide, YRFamide, HRFamide, RFamide, and Famide were either inactive or showed very low potency, with nLRFamide being a notable exception with some activity nih.gov. These findings collectively underscore the precise structural requirements for FMRFamide's biological function, particularly the importance of aromatic residues at specific positions and the integrity of the C-terminal RFamide motif. Furthermore, studies on FMRF-NH₂ and its analogs have indicated that Phe1 makes extensive and strong ligand-receptor contacts. While YMRF-NH₂ (tyrosine instead of phenylalanine at position 1) retained binding, AMRF-NH₂ (alanine instead of phenylalanine at position 1) did not, further supporting the importance of aromaticity at this position for receptor interaction researchgate.net.

Modulation of Receptor Activation and Desensitization

FMRFamide and its analogs interact with their receptors, including FMRFamide-gated sodium channels (FaNaCs) and G protein-coupled receptors (GPCRs), in ways that modulate receptor activation and desensitization. FaNaCs, found in mollusks, are neuronal Na⁺-selective channels that are directly gated by micromolar concentrations of FMRFamide, inducing a rapid and partially desensitizing response frontiersin.org.

The interaction of FMRFamide-related peptides with receptors can influence the dynamics of channel activity. For instance, mammalian acid-sensing ion channels (ASICs), which are distantly related to FaNaCs, typically enter a desensitized state during prolonged acidification. However, in the presence of the FMRFamide analog FRRFa, the extent of desensitization is reduced, allowing for substantial current activation upon subsequent pH drops nih.gov. This suggests that FMRFamide-related peptides can slow down the current decay (desensitization) of these channels d-nb.info.

FMRFamide receptors, particularly FMRFamide receptors (FMRFRs) which are G protein-coupled receptors (GPCRs), possess a seven-transmembrane helix structure with an N-terminal extracellular segment and an intracellular C-terminus responsible for G protein interactions frontiersin.org. The binding of FMRFamide to its receptor triggers conformational changes that are crucial for channel gating and opening uib.no. In some sensory neurons, activation of endogenous FMRFamide receptors has been shown to result in an inhibitory response, including the ability to block protein kinase C (PKC) activation researchgate.net. This highlights the complex signaling pathways initiated by FMRFamide, involving both direct ion channel gating and GPCR-mediated modulation of intracellular cascades.

Conformational Dynamics and Ligand Efficiency in FMRFamide Analogs

The biological activity of FMRFamide and its numerous analogs is intrinsically linked to their three-dimensional conformational dynamics and how efficiently they bind to their target receptors. Understanding these aspects is crucial for elucidating the mechanisms of action and for the rational design of novel modulators.

Conformational Dynamics

The precise three-dimensional structure that FMRFamide and its related peptides adopt in solution and upon receptor binding dictates their biological efficacy. Studies have consistently highlighted the critical role of the C-terminal Arg-Phe-amide (RF-amide) sequence for receptor binding and activation across various FMRFamide receptors nih.govnih.govnih.gov. This C-terminal amidation is essential for the activity of RFamide peptides nih.gov.

For FMRFamide-like heptapeptides, such as pyroglutamyl-Asp-Pro-Phe-Leu-Arg-Phe-amide (pQDPFLRFamide), research suggests that their bioactivity may depend on a specific "bent conformation" in solution youtube.comleonbiotec.comnih.gov. Investigations into analogs of pQDPFLRFamide, particularly those with modifications at amino acid residues 2 and 3, have provided significant insights into the conformational requirements for activity. For instance, the substitution of Glycine (Gly) for Proline (Pro) at position 3 in pQDPFLRFamide (resulting in pQDGFLRFamide) was found to significantly enhance the peptide's binding affinity for FMRFamide receptors and impart characteristic FMRFamide-like biological activity youtube.com. This observation supports the hypothesis that a bent conformation is crucial for optimal interaction. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in these conformational studies, providing evidence consistent with such bent structures in solution leonbiotec.comnih.gov.

At the receptor level, FMRFamide-like peptide receptors (FaLPRs) are G-protein coupled receptors (GPCRs), characterized by seven transmembrane (TM) helices nih.gov. Structural analyses of related RF-amide peptide receptors, such as Neuropeptide FF Receptor 2 (NPFFR2), reveal that the C-terminal RF-amide moiety engages conserved residues within the transmembrane domain, while the N-terminal segment interacts in a receptor subtype-specific manner. Conformational changes within the receptor, potentially involving a TM3-mediated activation mechanism, are induced upon ligand binding, leading to downstream signaling. Molecular dynamics (MD) simulations are increasingly employed to model these intricate protein-ligand interactions and assess the dynamic stability of such complexes, with FMRFamide-related peptides demonstrating promising binding affinities in computational models.

Ligand Efficiency

Ligand efficiency (LE) is a key metric in structure-activity relationship (SAR) studies, quantifying the binding free energy per unit of molecular size, typically expressed as the free energy of binding (ΔG) per number of non-hydrogen atoms. This concept is vital for optimizing drug candidates by maximizing binding affinity while minimizing molecular complexity.

FMRFamide itself exhibits a high binding affinity for its receptors, with an IC50 value reported at 0.4 nM in squid optic lobe membranes, indicating a potent interaction nih.gov. The importance of the C-terminal amidation for ligand efficiency is underscored by studies showing that FMRF-OH (the deamidated form) retains only about 1/100th of FMRFamide's activity, while MRFamide (lacking the N-terminal phenylalanine) shows even lower activity, approximately 1/1000th nih.gov. This highlights that specific structural elements, particularly the C-terminal amide, are indispensable for efficient receptor recognition and activation.

Furthermore, modifications to specific amino acid residues can profoundly impact ligand efficiency. For example, in studies on related neuropeptide Y (NPY) receptors, the acidic residue at position 6.59 in transmembrane helix 6 (TMH 6) was found to be crucial for ligand binding, suggesting a strong ionic interaction. Replacing this Aspartate (Asp) residue with Alanine (Ala) or Asparagine (Asn) led to a significant reduction in both affinity and receptor activation, emphasizing the precise chemical requirements for efficient binding nih.gov.

The interplay between a ligand's conformational preferences and its efficiency in binding to and activating a receptor is a central theme in FMRFamide SAR. Subtle changes in peptide sequence can alter conformational ensembles, leading to significant changes in binding affinity and biological activity.

Table 1: Relative Activities and Binding Affinities of FMRFamide and Selected Analogs

| Compound Name | Structural Modification | Relative Activity (vs. FMRFamide) | Binding Affinity (IC50) | Key Conformational/Efficiency Insight |

| FMRFamide | - | 100% | 0.4 nM nih.gov | Potent native ligand; C-terminal amide critical. nih.govnih.gov |

| FMRF-OH | C-terminal deamidation | ~1% | Not specified | Amidation essential for high activity. nih.gov |

| MRFamide | Lacks N-terminal Phe | ~0.1% | Not specified | Peptide length and N-terminal residues contribute to activity. nih.gov |

| pQDGFLRFamide | Gly for Pro3 in pQDPFLRFamide | Significantly improved activity vs. pQDPFLRFamide youtube.com | Improved binding affinity vs. pQDPFLRFamide youtube.com | Supports "bent conformation" for bioactivity. youtube.com |

Synthetic Methodologies for Fmrfamide and Its Analogs

Amide Bond Formation Strategies

Enzymatic Synthesis Pathways

While neuropeptides like FMRFamide are naturally synthesized within living organisms through complex enzymatic processes involving precursor processing, specific detailed enzymatic synthesis pathways for the de novo formation of FMRFamide itself are not extensively documented in the available literature. General enzymatic synthesis principles apply to the biosynthesis of peptides from larger precursor proteins, where proteolytic enzymes cleave the precursor into active peptide fragments. In Caenorhabditis elegans, for instance, the flp-1 gene encodes proteins that can be processed to yield multiple related FMRFamide-like peptides (FLPs).

Novel Synthetic Routes for Specific FMRFamide Analogs

The exploration of FMRFamide analogs has led to the development of specific synthetic routes to enable their study and characterization. A notable example is the synthesis of pQDPFLRFamide (pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalanine amide), a novel FMRFamide-like peptide isolated from the ganglia of Helix aspersa. Synthetic pQDPFLRFamide has been prepared and demonstrated to be chromatographically and biologically indistinguishable from the natural peptide, thereby confirming its sequence and providing a reproducible method for its production.

Furthermore, the extensive family of FMRFamide-like peptides (FLPs) in nematodes, with over 70 predicted FLPs in Caenorhabditis elegans alone, necessitates various synthetic approaches for their individual characterization and functional studies. Synthetic FLP-18 peptides, for instance, have been utilized to investigate their potent modulatory effects on nematode reproductive muscle function ex vivo, indicating the application of specific synthetic routes for these diverse analogs.

Activation Strategies for Amide Functionalities

The formation of an amide bond, a fundamental step in peptide synthesis, involves the activation of a carboxylic acid moiety to react with an amino group. This critical activation step is essential for the efficient and selective coupling of amino acids to form the peptide backbone. Numerous activation methods and coupling reagents have been developed to facilitate this process, particularly in the context of solid-phase peptide synthesis (SPPS).

Common activation strategies include the generation of:

Carboxylic halides: Such as chlorides and fluorides.

Carboxylic azides.

Anhydrides: Both symmetrical and mixed anhydrides.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are widely employed, often in conjunction with additives.

Active esters: Examples include pentafluorophenyl (OPfp) esters and N-hydroxysuccinimido (OSu or NHS) esters, which are reactive amino acid derivatives broadly applied in peptide synthesis.

Phosphonium, aminium, and uronium salts: Reagents such as PyBOP®, HBTU, TBTU, PyBroP®, and HATU are frequently used, especially in SPPS, to achieve high coupling rates with minimal side reactions.

The choice of activating reagent often dictates the need for a base, with N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being commonly used in Fmoc/tBu-based solid-phase synthesis. Strategies also extend to novel approaches, including metal-catalyzed methods and the use of hydrosilane/aminosilane systems, which aim to address challenges like racemization. Furthermore, the use of N-acyl imidazoles as activated amino partners and copper/Selectfluor systems for generating acyl fluorides represent emerging non-classical methods for amide bond formation in peptide chemistry.

Analytical Techniques for Fmrfamide Research

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and purification of FMRFamide and its analogs from biological extracts and synthetic reaction mixtures. The choice of method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of neuropeptides like FMRFamide. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations. chromatographyonline.com In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographyonline.com The separation is based on the differential partitioning of the peptides between the stationary and mobile phases, with more hydrophobic peptides being retained longer on the column.

The versatility of HPLC allows for both analytical and preparative-scale separations. nih.gov Analytical HPLC is used for the identification and quantification of FMRFamide in samples, while preparative HPLC is employed to isolate larger quantities of the peptide for further characterization. The detection of FMRFamide in HPLC is typically achieved using UV absorbance at a low wavelength (around 214 nm), where the peptide bond absorbs light. nih.gov For enhanced sensitivity and selectivity, HPLC can be coupled with other detection methods, most notably mass spectrometry. chromatographyonline.com

| Parameter | Typical Conditions for FMRFamide Analysis |

| Stationary Phase | C18 (Octadecylsilane) bonded to silica |

| Mobile Phase | Gradient of acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV absorbance at 214 nm |

| Flow Rate | 0.5 - 1.0 mL/min for analytical columns |

| Temperature | Ambient to slightly elevated (e.g., 40°C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com However, its direct application to the analysis of peptides like FMRFamide is limited due to their low volatility and thermal instability. nih.gov Peptides will typically decompose at the high temperatures required for GC analysis.

To overcome this limitation, derivatization is necessary to convert the non-volatile peptide into a more volatile and thermally stable compound. nih.gov This process involves chemically modifying the peptide's functional groups (e.g., amino, carboxyl, and hydroxyl groups). While GC-MS can be used for the analysis of derivatized amino acids to determine the amino acid composition of a peptide, it is not a routine method for the analysis of intact FMRFamide. researchgate.netgoogle.com The complexity of the derivatization process and the potential for incomplete reactions or side reactions often make other techniques like LC-MS more suitable for peptide analysis. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in FMRFamide research, providing detailed information about the peptide's molecular weight and amino acid sequence. nih.gov Various ionization techniques have been employed to facilitate the analysis of this non-volatile biomolecule.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a significant advancement for the analysis of non-volatile and thermally labile compounds like peptides. nih.gov In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and then bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). nih.gov This process sputters sample and matrix ions from the surface, allowing for the determination of the molecular weight of intact peptides. nih.gov

FAB-MS can provide both molecular weight information from the protonated molecule ([M+H]⁺) and fragment ions that can be used for sequencing. nih.gov The technique is highly effective for analyzing polar and higher molecular weight compounds that are not amenable to older ionization methods like electron ionization. creative-proteomics.com The sensitivity of FAB-MS also makes it valuable for assessing the purity of synthetic peptides. nih.gov

Applications in Amide Compound Analysis

The analysis of FMRFamide and other amide-containing neuropeptides has been greatly advanced by a variety of mass spectrometry techniques. tandfonline.com Beyond FAB-MS, modern methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) have become the techniques of choice for neuropeptide research. nih.govjchemrev.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a high-throughput technique that allows for the rapid analysis of complex peptide mixtures. nih.gov In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide. This method is particularly useful for profiling the neuropeptide content of tissues and identifying FMRFamide-related peptides. nih.govnih.gov

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-ESI-MS), is another powerful technique for peptide analysis. nih.gov ESI generates multiply charged ions from analytes in solution, which allows for the analysis of large molecules on mass spectrometers with a limited mass-to-charge ratio range. jchemrev.com LC-ESI-MS/MS, which involves tandem mass spectrometry, is widely used for the de novo sequencing of novel peptides and for the sensitive and specific quantification of known peptides like FMRFamide. nih.gov

| Technique | Ionization Principle | Key Applications for FMRFamide Research |

| FAB-MS | Bombardment with high-energy neutral atoms in a liquid matrix. nih.gov | Molecular weight determination and purity assessment of synthetic peptides. nih.gov |

| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix. nih.gov | High-throughput profiling of neuropeptides in biological tissues. nih.gov |

| ESI-MS | Formation of charged droplets and solvent evaporation to produce gas-phase ions. jchemrev.com | Coupling with HPLC for peptide separation, identification, and quantification. nih.gov |

Spectroscopic Analysis

Spectroscopic techniques are employed to investigate the three-dimensional structure and conformational dynamics of FMRFamide. These methods provide insights into how the peptide's structure relates to its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. chemrxiv.org By analyzing the interactions between atomic nuclei, NMR can provide detailed information about bond connectivities, dihedral angles, and inter-proton distances, which are used to construct a model of the peptide's conformation. researchgate.net For peptides like FMRFamide, 1D and 2D NMR experiments can reveal information about the peptide's backbone and side-chain conformations, as well as any conformational changes that may occur upon binding to a receptor or in different solvent environments. chemrxiv.org

Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information about the presence of alpha-helices, beta-sheets, and random coil structures in a peptide. This technique is particularly useful for examining how the conformation of FMRFamide might change under different conditions, such as pH or in the presence of membrane-mimicking environments.

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, can also be used to probe the secondary structure of peptides. The amide I band in the IR spectrum is particularly sensitive to the peptide's backbone conformation and can be used to distinguish between different secondary structural elements. rsc.org

Near-Infrared (NIR) Spectroscopy for Amide Bond Quantification

Near-Infrared (NIR) spectroscopy is a non-destructive analytical technique utilized for the quantification of amide bonds in peptides like FMRFamide. This method leverages the absorption of NIR radiation by molecules, specifically the overtones and combination bands of fundamental vibrations that occur in the mid-infrared region. The vibrations of N-H, C-H, and C=O bonds within the amide linkage are of particular interest in peptide analysis.

In the context of FMRFamide research, NIR spectroscopy can monitor the synthesis process by tracking the formation of amide bonds. As the peptide chain elongates, the number of amide bonds increases, leading to predictable changes in the NIR spectrum. byjus.com Specifically, the spectral region between 5000 cm⁻¹ and 4500 cm⁻¹ is sensitive to the combination bands of amide A and amide II/III modes. byjus.com The intensity of the second derivative of these bands shows a correlation with the increasing number of amide bonds. byjus.com

Researchers can build a calibration model using partial least square regression to correlate the NIR spectral data with the number of amide bonds. byjus.com Such models have demonstrated high coefficients of determination (≥0.99), indicating a strong predictive capability for quantifying peptide bonds in various environments, including during synthesis in a microflow reactor. byjus.com

| NIR Spectral Region (cm⁻¹) | Vibrational Mode Assignment | Application in FMRFamide Research |

| 5000 - 4500 | Combination of Amide A (N-H stretch) and Amide II/III modes | Quantification of amide bond formation during peptide synthesis. byjus.com |

| 4900 - 4800 | Amide combination band | Often used for general protein and peptide quantification. weebly.com |

Colorimetric Assays for Amide Detection

Colorimetric assays are fundamental techniques for the detection and quantification of peptides such as FMRFamide by targeting their constituent amide (peptide) bonds. These methods rely on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the peptide in the sample and can be measured using a spectrophotometer.

The Biuret (B89757) Test is a classic chemical test used to detect the presence of at least two peptide bonds. wikipedia.org In an alkaline environment, copper(II) ions form a coordination complex with the nitrogen atoms involved in the peptide bonds, resulting in a characteristic color change from blue to violet. weebly.comvedantu.com The intensity of the purple-colored complex, which absorbs light at a wavelength of 540 nm, is directly proportional to the number of peptide bonds. vedantu.commlsu.ac.in This allows for the quantification of peptides like FMRFamide.

Two common and more sensitive modifications of the biuret test are the Lowry assay and the bicinchoninic acid (BCA) assay.

Lowry Assay: This method enhances the biuret reaction by adding the Folin-Ciocalteu reagent. wikipedia.orgmetwarebio.com After the initial copper-peptide complex is formed, this reagent is reduced by the copper ions and by the side chains of specific amino acids (primarily tyrosine and tryptophan), producing an intense blue color. wikipedia.orgmetwarebio.com This two-step reaction makes the Lowry assay significantly more sensitive than the Biuret test alone. creative-diagnostics.com

BCA Assay: In the BCA assay, the peptide bonds first reduce Cu²⁺ to Cu¹⁺ under alkaline conditions. wikipedia.org Subsequently, two molecules of bicinchoninic acid (BCA) chelate with each Cu¹⁺ ion, forming a stable and intense purple-colored complex that strongly absorbs light at 562 nm. wikipedia.orgberkeley.edu The BCA assay is less affected by the presence of certain chemicals in the buffer compared to the Lowry assay and exhibits a linear response over a broad range of protein concentrations. acs.org Modifications to the standard BCA protocol, such as heat denaturation in the presence of SDS, can reduce inter-peptide variation and improve accuracy for quantifying diverse peptides. nih.govcore.ac.uk

| Assay | Principle | Wavelength of Max. Absorbance (nm) | Key Features |

| Biuret Test | Formation of a Cu²⁺ complex with peptide bonds in an alkaline solution. weebly.commlsu.ac.in | 540 | Detects the presence of two or more peptide bonds; relatively low sensitivity. byjus.comwikipedia.org |

| Lowry Assay | Combines the Biuret reaction with the reduction of Folin-Ciocalteu reagent by Cu¹⁺ and aromatic amino acids. wikipedia.orgmetwarebio.com | 660 - 750 | Higher sensitivity than the Biuret test. metwarebio.comcreative-diagnostics.com |

| BCA Assay | Reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by chelation of Cu¹⁺ by bicinchoninic acid. wikipedia.orgberkeley.edu | 562 | High sensitivity; compatible with many detergents. wikipedia.orgacs.org |

Cryo-Electron Microscopy for Receptor-Ligand Complex Characterization

Cryo-electron microscopy (cryo-EM) has become a pivotal technique in structural biology for characterizing the three-dimensional structures of biomolecular complexes, including the interaction between FMRFamide and its G protein-coupled receptor (GPCR). This method allows for the visualization of receptor-ligand complexes at near-atomic resolution in a near-native state, providing critical insights into the molecular basis of ligand recognition and receptor activation.

The process involves rapidly freezing a thin layer of the purified FMRFamide-receptor complex in vitreous ice, preserving its natural conformation. mlsu.ac.in The frozen sample is then imaged using a transmission electron microscope with a low-dose electron beam to minimize radiation damage. mlsu.ac.in A large number of 2D projection images of individual complexes in different orientations are collected. These images are then computationally classified, aligned, and averaged to reconstruct a high-resolution 3D map of the complex.

Cryo-EM is particularly advantageous for studying membrane protein complexes like GPCRs, which are often difficult to crystallize for X-ray crystallography. It enables the direct visualization of how FMRFamide binds to its receptor's ligand-binding pocket and induces the conformational changes necessary for signal transduction. For example, cryo-EM structures can reveal the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the FMRFamide-receptor complex. This structural information is invaluable for understanding the mechanisms of neuropeptide signaling and for the rational design of therapeutic agents targeting these receptors.

Preclinical Investigational Applications and Mechanistic Studies of Amide Compounds

Insights into Molecular Mechanisms of Action in Model SystemsFMRFamide is a crucial neuropeptide that plays a pivotal role in regulating various physiological processes across different animal models. Its expression is fundamental for the early development of the central nervous system (CNS) in invertebrateswikipedia.orgfrontiersin.org.

In mollusks, particularly the hard clam Mercenaria mercenaria, FMRFamide is recognized for its significant role in cardiac activity. It has been observed to increase both the force and frequency of the heartbeat, a process believed to involve a biochemical pathway that elevates cytoplasmic cAMP levels in the ventricular region wikipedia.org. In Aplysia californica, FMRFamide exerts a potent inhibitory influence on bag cell neurons by altering the properties of ion currents, thereby modulating egg-laying behavior biologists.com.

Studies in Drosophila melanogaster have revealed that DPKQDFMRFamide, a specific FMRFamide, induces muscle contractions. This myotropic effect is mediated through a G-protein coupled FMRFamide receptor (FR) located in muscle cells. Mechanistic investigations suggest that this action does not appear to involve conventional second messengers such as cAMP, cGMP, inositol (B14025) trisphosphate (IP3), phospholipase C (PLC), calcium/calmodulin-dependent protein kinase (CaMKII), or arachidonic acid nih.govijbs.comfrontiersin.org.

In the nematode Caenorhabditis elegans, FMRFamide-like peptides (FLPs) constitute the largest family of neuropeptides, with over 70 predicted FLPs encoded by at least 32 flp genes nih.govnih.gov. These FLPs are widely expressed in various neuronal populations, including interneurons, sensory neurons, and motor neurons, and contribute to a broad spectrum of biological processes such as feeding, cardiovascular function, reproduction, and neuromodulation nih.govnih.gov. Notably, one FMRF-amide peptide, FLP-17, has been demonstrated to regulate cell non-autonomous protein homeostasis in C. elegans, enhancing the organism's resilience to proteotoxic stress nih.gov.

In vertebrates, FMRFamide has been observed to interact with opioid receptors in mice, leading to naloxone-sensitive antinociception and a reduction in morphine-induced antinociception wikipedia.org. Immunohistochemical studies in rat brains have indicated FMRFamide-like immunoreactivity in various neuronal structures, suggesting a potential role as a neurotransmitter or neuromodulator for its mammalian counterparts nih.gov. Molecular studies on FMRFamide (FMRFa) activity at its native targets, such as the excitatory FMRFa-gated sodium channels (FaNaCs) found in gastropod mollusks and annelids, have identified crucial molecular determinants. For instance, the K246 residue in rat ASIC1a, which is equivalent to R288/R278/R255 in FaNaCs, is vital for FMRFa activity, underscoring the importance of specific amino acid interactions for its function.

Evolutionary and Comparative Biology of Rf Amide Peptides

Phylogenetical Studies of RF-amide Peptide Superfamily

Phylogenetic studies reveal that the RF-amide peptide superfamily has deep evolutionary roots, predating the divergence of bilaterians. Evidence suggests their presence in basal animal groups such as cnidarians, indicating an ancient origin for this neuropeptide system. bachem.comidrblab.netcardiff.ac.ukguidetopharmacology.orgnih.gov The RFamide motif itself can be both an ancient and a convergent feature, with its conservation, acquisition, or loss observed across different branches of the animal kingdom. idrblab.netsigmaaldrich.com

In vertebrates, the RF-amide peptide superfamily is broadly categorized into five main families:

Gonadotropin-inhibitory hormone (GnIH) bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgzhanggroup.orgidrblab.netcenmed.com

Neuropeptide FF (NPFF) bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgzhanggroup.orgidrblab.netcenmed.com

Pyroglutamylated RFamide peptide (QRFP) bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgzhanggroup.orgidrblab.netcenmed.com

Prolactin-releasing peptide (PrRP) bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgzhanggroup.orgidrblab.netcenmed.com

Kisspeptin (B8261505) bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgzhanggroup.orgidrblab.netcenmed.com

The evolutionary ancestry of receptors for NPFF/GnIH-type, QRFP-type, and kisspeptin-type neuropeptides can be traced back to the common ancestor of bilaterians. The PrRP receptor, however, is an exception, with orthologs identified only in deuterostomes. idrblab.net Diversification events have led to varied outcomes for RF-amide peptides across lineages. For instance, some RF-amide type peptides, like NPY/NPF, have acquired modified C-terminal characteristics in the vertebrate lineage (e.g., from an ancestral RFamide motif to a RYamide motif in NPY). Conversely, certain RF-amide type peptides, such as luqins, have been lost in the vertebrate lineage, while others, like CCK/sulfakinins, exhibit the RFamide motif uniquely in protostomian members. guidetopharmacology.orgbachem.comidrblab.netsigmaaldrich.com

Conservation and Divergence of RF-amide Peptides and Receptors

A hallmark of the RF-amide peptide superfamily is the remarkable conservation of its C-terminal RFamide motif (-RF-NH₂). This defining sequence is present in a vast number of peptides identified across diverse species, from invertebrates to mammals. bio-techne.comuni.luguidetopharmacology.orgpeptides.guideguidetoimmunopharmacology.orgwikipedia.orguniprot.orgbachem.comzhanggroup.org Despite this C-terminal conservation, the N-terminal regions of RF-amide peptides exhibit considerable diversity. This variability in the N-terminus contributes to the wide array of biological activities associated with different RF-amide peptides. zhanggroup.org

RF-amide peptides primarily exert their effects by binding to G protein-coupled receptors (GPCRs), predominantly rhodopsin-β-type and rhodopsin-γ-type GPCRs. zhanggroup.orgidrblab.netguidetopharmacology.org Comparative genomic analyses have revealed that orthologs of vertebrate RF-amide type neuropeptide receptors are present in both deuterostomian and protostomian invertebrates, underscoring their ancient evolutionary history. idrblab.net

A common feature observed across species is the presence of multiple genes encoding RF-amide peptides, and often multiple mature peptides, within a single organism. This inherent diversity within individual species suggests a complex regulatory landscape and specialized functional roles for different RF-amide forms. uni.luguidetoimmunopharmacology.orgwikipedia.org Furthermore, research indicates that some RF-amide peptides can exhibit cross-activities, activating receptors belonging to other RF-amide families. For example, PrRP, kisspeptin, and 26RFa have been shown to modulate nociception by interacting with NPFF receptors. uni.lu

Co-evolutionary Aspects of Ligands and Cognate Receptors

The evolution of peptidergic signaling systems is intimately linked with the co-evolution of peptide ligands and their cognate receptors. This long-term reciprocal evolutionary pressure ensures the maintenance of specific signaling pathways. guidetopharmacology.org Evidence supporting this co-evolutionary relationship comes from observations that protostomian and deuterostomian peptides, which are ligands for orthologous receptors, often display similarities in their primary amino acid sequences. This suggests that the ancient co-evolution between peptide and receptor genes established fundamental signaling partnerships early in animal evolution. guidetopharmacology.org

The concept of ligand-receptor co-evolution has significant implications for the classification and nomenclature of both peptides and their receptors. In some instances, this understanding has led to re-evaluations of existing classifications, such as the proposed reclassification of kisspeptin within the galanin/spexin family rather than solely within the RF-amide peptide family. bio-techne.comguidetopharmacology.orgpeptides.guide

Functional Conservation in Bilaterian Neuropeptide Families

RF-amide peptides are integral to a wide spectrum of physiological and behavioral processes across bilaterian animals, demonstrating significant functional conservation throughout evolution. Their roles encompass crucial aspects of animal biology, including reproduction, food intake, metabolism, energy expenditure, cardiovascular function, nociception (pain modulation), and stress responses. uni.luguidetopharmacology.orgguidetoimmunopharmacology.orgsigmaaldrich.comcenmed.com

A particularly notable example of functional conservation is the consistent involvement of RF-amide peptides in the regulation of feeding behavior across diverse animal classes, including coelenterates, mollusks, amphibians, birds, and mammals. This suggests that the role of RF-amide signaling in controlling food intake is an ancient and evolutionarily preserved function. wikipedia.org

Specific instances of functional conservation include:

Reproduction: Kisspeptin and Gonadotropin-inhibitory hormone (GnIH)/RFRP exhibit complementary yet opposing effects in the control of reproductive function, a mechanism conserved across vertebrates, particularly in seasonal mammals. uni.luguidetopharmacology.orgguidetoimmunopharmacology.orgcenmed.com

Nociception: Research in rodents indicates that all RF-amide peptides and their cognate receptors play a role in modulating nociception, influencing both basal and chronic pain conditions, as well as opioid-induced hyperalgesia. uni.luguidetopharmacology.org

Feeding Regulation: The Marmite/Neuropeptide B (NPB)/Neuropeptide W (NPW) family, while not strictly RF-amide peptides, provides an illustrative example of an ancient neuropeptide family with a conserved function in controlling feeding across distantly related species like flies and mice. Furthermore, studies in cnidarians reveal an Otp/RFamide-positive neural subsystem with conserved genetic and functional features akin to bilaterian neurosecretory brain centers involved in feeding control, suggesting an early evolutionary association of RF-amide signaling with feeding-related responses. nih.gov

Neuronal Circuitry: Molecular markers defining ancestral RF-amide expressing neurons have been found to be conserved between fish and annelids, indicating that these specific peptidergic cell types and their associated neuronal circuits were established prior to the deuterostome-protostome split.

The broad and conserved functional roles of RF-amide peptides underscore their fundamental importance in coordinating physiological processes and behaviors throughout animal evolution.

Future Research Directions and Unanswered Questions

Elucidating Novel FMRFamide Receptors and Binding Partners

A key area for future research involves the comprehensive identification and characterization of novel FMRFamide receptors and their specific binding partners. FMRFamide-like peptides (FaLPs) are known to primarily exert their effects through G-protein coupled receptors (GPCRs) sigmaaldrich.com. Additionally, the FMRFamide-gated sodium channel (FaNaC) represents another important class of FMRFamide receptors, particularly observed in invertebrates such as the annelid worm Malacoceros fuliginosus wikidata.org. Despite the prediction of over 100 peptide GPCR genes in Caenorhabditis elegans, only a limited number have been definitively assigned to specific FMRFamide-like peptides (FLPs), highlighting a significant gap in current knowledge researchgate.net.

Future studies are crucial to clarify the complete repertoire of FMRFamide receptor types, moving beyond the currently characterized GPCRs and FaNaCs. A deeper understanding of the structural basis by which FaNaCs, and other potential receptors, recognize specific FMRFamide signals is also needed wikidata.org. This includes delineating the precise molecular interactions at the binding site and how these interactions translate into downstream cellular responses. Such research will be fundamental in fully mapping the FMRFamide signaling landscape.

Comprehensive Mapping of FMRFamide Signaling Networks

The intricate FMRFamide signaling networks across various organisms represent a complex area ripe for further exploration. Model organisms like Caenorhabditis elegans, with its well-defined nervous system, offer a valuable platform for dissecting these networks ird.fr. In C. elegans, over 70 FLPs have been predicted, and at least 32 flp-genes are classified, indicating an unusually complex FLP system researchgate.net. These peptides are broadly expressed throughout the nematode nervous system, including interneurons, sensory neurons, and motor neurons researchgate.net.

Development of Advanced Analytical and Imaging Techniques

Advancements in analytical and imaging techniques are critical for pushing the boundaries of FMRFamide research. While mass spectrometry (MS) and bioinformatic tools are powerful for large-scale neuropeptide analyses, they still necessitate complementary methods for confirmation, such as mass spectrometry imaging, immunohistochemistry, and radioimmunoassays for tissue localization. Recent developments include new methods for identifying disulfide bonds, often integrating MS and nuclear magnetic resonance (NMR), and high-throughput frameworks for rapid neuropeptide identification that minimize degradation.

Future neuropeptide research is expected to increasingly integrate diverse bioanalytical technologies with functional assays to gain a more holistic understanding. The application of advanced neuroimaging techniques, such as functional Magnetic Resonance Imaging (fMRI), Diffusion Tensor Imaging (DTI), and Magnetic Resonance Spectroscopy (MRS), which are currently used for general neurological diagnostics, could be specifically adapted and refined for in vivo visualization of FMRFamide distribution, release dynamics, and receptor activation at high spatial and temporal resolution. Furthermore, the discovery of ion channels directly gated by neuropeptides opens up possibilities for developing novel tools to monitor neuropeptide release or precisely modulate neuronal membrane potential.

Application of Structural Biology for FMRFamide-Receptor Complexes

Structural biology approaches, particularly single particle cryo-electron microscopy (cryo-EM), have already yielded significant insights into FMRFamide-receptor interactions. For instance, cryo-EM has been successfully employed to elucidate the dynamic structure of a FMRFamide receptor (FaNaC) from Malacoceros fuliginosus, revealing crucial details about where FMRFamide binds and how it gates the channel wikidata.org.

Future structural biology research will focus on obtaining high-resolution structures of a wider array of FMRFamide-receptor complexes, encompassing both ionotropic (like FaNaCs) and metabotropic (GPCRs) receptors sigmaaldrich.comwikidata.org. A key unanswered question remains how chemical binding precisely triggers conformational changes within the receptor's channel domain, leading to ion influx or G-protein activation wikidata.org. Such structural insights are vital for understanding the molecular mechanisms of FMRFamide signaling and could enable researchers to predict the function of FMRFamide-related genes directly from genomic sequences wikidata.org.

Exploration of FMRFamide's Role in Emerging Biological Systems

FMRFamide-like peptides (FaLPs) have been identified across all major animal phyla, indicating a deep evolutionary conservation. Their physiological properties in arthropods, for example, exhibit similarities with mammalian RFamide peptides, suggesting potential relevance for future translational research in mammalian systems sigmaaldrich.com. FMRFamide is known to be involved in a broad spectrum of biological processes, including regulation, feeding, secretion, migration, invasion, and reproduction, in diverse species ranging from insects and molluscs to amphibians, birds, and mammals.

Future research will continue to explore the multifaceted and often species-specific functions of FMRFamide in a wider range of biological systems, including less-studied organisms and emerging model systems. In nematodes, FLPs are implicated in energy balance, feeding behavior, reproduction, and neuromodulation, with ongoing investigations into their potential as targets for parasite control in pathogenic species researchgate.net. Studies in brachiopod larvae have also shown FMRFamide's influence on defense behaviors. This broad exploration will help to discern both the conserved and divergent roles of FMRFamide across evolutionary lineages, providing a more complete understanding of its biological significance.

Q & A

Q. Table 1. Key Parameters for this compound Synthesis

| Parameter | Optimal Value | Quality Control Method |

|---|---|---|

| Purity | ≥95% | RP-HPLC (C18 column) |

| Mass Accuracy | ±0.1 Da | MALDI-TOF MS |

| Solubility | ≥1 mM in DMSO | Centrifugation + UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.